2-Amino-3,5-diphenylpyridine
Overview
Description
2-Amino-3,5-diphenylpyridine is a compound that falls under the category of aromatic heterocyclic compounds . It’s a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of compounds similar to 2-Amino-3,5-diphenylpyridine, such as 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, has been studied . The synthesis involves a pseudo-four-component reaction (pseudo-4CR) by condensation of malononitrile molecules with thiols and aldehydes . An alternative method involves three-component (3CR) condensations of malononitrile with 2-arylidenemalononitrile and S-nucleophiles .Scientific Research Applications
1. Anti-Inflammatory Applications
- Summary of Application : Pyrimidines, which are aromatic heterocyclic compounds, display a range of pharmacological effects including anti-inflammatory effects .
- Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Antibacterial Activity
- Summary of Application : A novel synthesis of thirteen 2-amino-3-cyanopyridine derivatives has been described for the first time, starting from aromatic aldehydes, malononitrile, methyl ketones, or cyclohexanone and ammonium acetate .
- Methods of Application : The synthesis was carried out in the presence of the nanostructured diphosphate Na2CaP2O7 at 80 °C under solvent-free conditions .
- Results or Outcomes : These compounds were synthesized in a short period with good to outstanding yields (84–94%) .
3. Multiple Biological Activities
- Summary of Application : The 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold and its derivatives are widely used in the synthesis of biologically active compounds .
- Methods of Application : The synthesis of these compounds is considered using pseudo-four-component reaction (pseudo-4CR) by condensation of malononitrile molecules with thiols and aldehydes, and alternative three-component (3CR) condensations of malononitrile with 2-arylidenemalononitrile and S-nucleophiles .
- Results or Outcomes : These highly functionalized heterocyclic compounds have potential biological activity .
4. Preparation of 2-Amino-3,5-Dibromobenzyl Amines
- Summary of Application : A process for the preparation of 2-amino-3,5-dibromobenzylamines has been described .
- Methods of Application : The process involves several steps including bromination of an anthranilic acid alkyl ester, reaction with hydrazine to form a hydrazide, reaction with a sulfohalide to form N-(2-amino-3,5-dibromobenzyl)-N’-sulfonyl hydrazide, reaction in alkaline medium with a primary amine to form the Schiff’s base, and hydrogenation to the compound of general formula I .
- Results or Outcomes : The process results in the preparation of 2-amino-3,5-dibromobenzylamines .
5. Inhibition Efficiency
- Summary of Application : The 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold and its derivatives have shown inhibition efficiency when present in certain concentrations .
- Methods of Application : The synthesis of these compounds is considered using pseudo-four-component reaction (pseudo-4CR) by condensation of malononitrile molecules with thiols and aldehydes, and alternative three-component (3CR) condensations of malononitrile with 2-arylidenemalononitrile and S-nucleophiles .
- Results or Outcomes : These highly functionalized heterocyclic compounds have potential biological activity .
6. Ligands for the Treatment of Cardiovascular Diseases
- Summary of Application : The 2-amino-6-[(1H-imidazol-2-ylmethyl)sulfanyl]-4-[4-(prop-2-en-1-yloxy)phenyl]pyridine-3,5-dicarbonitrile (3) is active in the low nanomolar range at these subtypes and shows a good trend of selectivity versus both the hA2A and hA3 ARs .
- Methods of Application : The synthesis of these compounds is based on the condensation involving malononitrile, aldehydes, and thiols .
- Results or Outcomes : These compounds have shown potential as potent hA1 and hA2B AR ligands .
properties
IUPAC Name |
3,5-diphenylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c18-17-16(14-9-5-2-6-10-14)11-15(12-19-17)13-7-3-1-4-8-13/h1-12H,(H2,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHSUJBAQQTWHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468775 | |
Record name | 2-AMINO-3,5-DIPHENYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,5-diphenylpyridine | |
CAS RN |
726138-31-4 | |
Record name | 2-AMINO-3,5-DIPHENYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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